

# The Potential of CC-90003 in BRAF-Mutant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CC-90003  |           |
| Cat. No.:            | B15610410 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BRAF mutations are a hallmark of approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and driving tumor proliferation. While BRAF and MEK inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. **CC-90003**, a novel, irreversible, and covalent inhibitor of ERK1/2, represents a promising therapeutic strategy to target the final downstream node of this critical pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data on **CC-90003** in the context of BRAF-mutant melanoma, including detailed experimental protocols and a summary of its mechanism of action.

### Introduction

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In a significant portion of melanomas, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein, which in turn activates the downstream kinases MEK and ERK, promoting uncontrolled cell proliferation.[1] While targeted therapies against BRAF and MEK have revolutionized the treatment of BRAF-mutant melanoma, the development of resistance is common.[1]



**CC-90003** is an orally available, irreversible inhibitor of ERK1 and ERK2.[2] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, it effectively blocks its kinase activity.[3] This mechanism of action offers the potential to overcome resistance mechanisms that reactivate the MAPK pathway upstream of ERK. This guide will delve into the preclinical efficacy, clinical evaluation, and the methodologies used to assess the potential of **CC-90003** in BRAF-mutant melanoma.

# **Preclinical Efficacy**

**CC-90003** has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines, with particular sensitivity observed in those with BRAF mutations.

#### In Vitro Studies

In a large panel of 240 cancer cell lines, **CC-90003** showed significant anti-proliferative effects. Notably, 93% of the 27 BRAF-mutant cancer cell lines tested were sensitive to **CC-90003**, with a 50% growth inhibition (GI50) of less than 1  $\mu$ mol/L.[4]

Table 1: In Vitro Activity of CC-90003 in BRAF-Mutant Melanoma Cell Lines

| Cell Line | BRAF Mutation | GI50 (μM) |
|-----------|---------------|-----------|
| A375      | V600E         | < 1.0     |
| SK-MEL-28 | V600E         | < 1.0     |
| Malme-3M  | V600E         | < 1.0     |
| RPMI-7951 | V600E         | < 1.0     |
| WM-266-4  | V600E         | < 1.0     |

Note: Specific GI50 values for individual BRAF-mutant melanoma cell lines from the screen of 27 lines are not publicly available in the primary literature. The table reflects the reported general sensitivity of BRAF-mutant lines to be below 1 µmol/L.

### In Vivo Studies



The anti-tumor activity of **CC-90003** has also been evaluated in xenograft models of BRAF-mutant melanoma. These studies have demonstrated dose-dependent tumor growth inhibition. In the A375 (BRAF V600E) melanoma xenograft model, **CC-90003** administration led to significant tumor growth inhibition.[3]

## **Mechanism of Action: Targeting the MAPK Pathway**

**CC-90003** acts as a covalent inhibitor of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. In BRAF-mutant melanoma, the pathway is constitutively active, leading to uncontrolled cell proliferation. **CC-90003** blocks the phosphorylation of downstream substrates of ERK, thereby inhibiting this pro-survival signaling.





Click to download full resolution via product page



MAPK signaling pathway in BRAF-mutant melanoma and the point of intervention for **CC-9003**.

### Clinical Evaluation: The NCT02313012 Trial

A Phase Ia, first-in-human study of **CC-90003** was conducted in patients with relapsed or refractory BRAF or RAS-mutant solid tumors (NCT02313012).[2]

### **Study Design and Patient Population**

The study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary efficacy of **CC-90003**. Nineteen patients were enrolled, including three with BRAF-mutant tumors.[2]

Table 2: Summary of Patient Demographics and Disease Characteristics (NCT02313012)

| Characteristic     | Value                                                       |
|--------------------|-------------------------------------------------------------|
| Number of Patients | 19                                                          |
| Median Age (years) | 60                                                          |
| Tumor Types        | KRAS-mutant (n=15), NRAS-mutant (n=1),<br>BRAF-mutant (n=3) |
| Dose Range         | 20 to 160 mg/day (21/28 day cycle)                          |

#### **Clinical Outcomes**

The study found that while **CC-90003** led to a reduction in free ERK levels by ≥80% at doses of 80 mg/day and higher, there were no objective responses observed according to RECIST 1.1 criteria.[2] The MTD was determined to be 120 mg/day.[2] The clinical development of **CC-90003** was ultimately limited by an unfavorable pharmacokinetic profile and unanticipated neurotoxicity.[2]

Table 3: Summary of Clinical Trial Results for CC-90003 (NCT02313012)



| Parameter                                     | Result                                                                                                                     |
|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Efficacy                                      |                                                                                                                            |
| Objective Responses                           | 0                                                                                                                          |
| Safety                                        |                                                                                                                            |
| Maximum Tolerated Dose (MTD)                  | 120 mg/day                                                                                                                 |
| Common Adverse Events (Grade 1/2)             | Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias |
| Dose-Limiting Toxicities (at 160 mg)          | Grade 3 transaminase elevations (n=2), hypertension (n=1)                                                                  |
| Pharmacodynamics                              |                                                                                                                            |
| Reduction in free ERK levels (at ≥ 80 mg/day) | ≥80%                                                                                                                       |

# **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of **CC-90003**.

### In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the concentration of **CC-90003** that inhibits the growth of melanoma cell lines by 50% (GI50).





Click to download full resolution via product page

Workflow for a typical in vitro cell proliferation assay.



#### Protocol:

- Cell Seeding: BRAF-mutant melanoma cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of **CC-90003**, typically in a 10-point dilution series.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- Solubilization: 100  $\mu$ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The absorbance values are normalized to untreated controls, and the GI50 is calculated using non-linear regression analysis.

### **Western Blot Analysis of MAPK Pathway Inhibition**

This technique is used to assess the effect of **CC-90003** on the phosphorylation status of ERK and its downstream targets.

#### Protocol:

- Cell Lysis: BRAF-mutant melanoma cells are treated with CC-90003 for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.



- SDS-PAGE: Equal amounts of protein (20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins.
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

### Conclusion

**CC-90003** is a potent, covalent inhibitor of ERK1/2 that has demonstrated significant preclinical activity against BRAF-mutant melanoma cell lines. Its mechanism of targeting the terminal kinase in the MAPK pathway holds theoretical advantages for overcoming resistance to upstream inhibitors. However, the clinical development of **CC-90003** was halted due to a lack of objective responses, an unfavorable pharmacokinetic profile, and the emergence of neurotoxicity in a Phase Ia trial.[2] While **CC-90003** itself may not proceed in this indication, the data generated provides valuable insights for the continued development of next-generation ERK inhibitors for the treatment of BRAF-mutant melanoma and other MAPK-driven cancers. Future research will likely focus on developing ERK inhibitors with improved safety and pharmacokinetic properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Potential of CC-90003 in BRAF-Mutant Melanoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#the-potential-of-cc-90003-in-braf-mutant-melanoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com